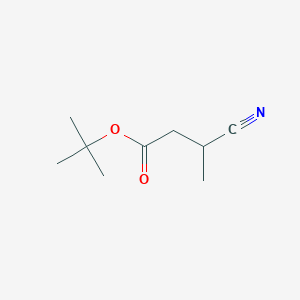
2,3,4-Tri-O-benzyl-beta-L-arabinopyranose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,4-Tri-O-benzyl-beta-L-arabinopyranose is a complex chemical compound with promising utility in drug development for multiple illnesses . Its potential as a molecular framework for the construction of antiviral and anticancer agents has been rigorously examined and studied .
Molecular Structure Analysis
The molecular formula of this compound is C26H28O5 . The InChI code is 1S/C26H28O5/c27-26-25(30-18-22-14-8-3-9-15-22)24(29-17-21-12-6-2-7-13-21)23(19-31-26)28-16-20-10-4-1-5-11-20/h1-15,23-27H,16-19H2/t23-,24-,25+,26?/m0/s1 .Scientific Research Applications
Synthesis of Glycosylated Natural Products
2,3,4-Tri-O-benzyl-beta-L-arabinopyranose is a pivotal intermediate in the chemoenzymatic synthesis of naturally occurring glycosylated compounds. For example, its derivatives have been used in the synthesis of benzyl 6-O-glycosyl-beta-D-glucopyranosides, which are found in various natural products with potential biological activities. The process involves direct beta-glucosidation techniques and coupling with other glycosyl donors to afford complex glycosides, highlighting the compound's role in the preparation of bioactive natural products (Kawahara et al., 2005).
Construction of Disaccharide Fragments for Natural Product Synthesis
In the synthesis of complex natural products, like 4''-O-acetylmananthoside B, derived from Vietnamese Acanthaceae Justicia patentiflora, this compound has been utilized as a key building block. This synthesis showcases the compound's application in constructing disaccharide fragments, which are essential for assembling natural product molecules with therapeutic potential (Zhao et al., 2008).
Enhancement of Anticancer Activity in Triterpenoid Saponins
The compound has also found application in the synthesis of trisaccharides that mimic the sugar moieties found in anticancer triterpenoid saponins isolated from Pulsatilla roots. These synthetic methodologies aim to enhance the anticancer activity of the aglycones of such saponins, demonstrating the compound's role in the development of new anticancer agents (Bang et al., 2007).
Facilitating Carbohydrate Chemistry Synthesis
This compound serves as a crucial precursor in the facile synthesis of various carbohydrate-based molecules. Its derivative, benzyl 2,3,4-tri-O-benzyl-beta-D-glucopyranoside, is a widely used building block in carbohydrate chemistry, enabling the synthesis of complex sugar derivatives through efficient and selective chemical transformations (Lu et al., 2005).
Supporting Glycosylation Studies
The compound is instrumental in studies aimed at understanding glycosylation processes, as demonstrated in the synthesis of β-O-(9-fluorenyl)-L-arabinopyranose. These studies leverage the Koenigs-Knorr reaction, underscoring the compound's utility in exploring and refining glycosylation methodologies, which are central to the synthesis of glycosylated molecules with potential biological activities (Zhou Peng, 2011).
Future Directions
Mechanism of Action
Biochemical Pathways
It’s suggested that the compound may have promising utility in drug development for multiple illnesses , indicating potential involvement in various biochemical pathways.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2,3,4-Tri-O-benzyl-beta-L-arabinopyranose . .
Properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2,3,4-Tri-O-benzyl-beta-L-arabinopyranose involves the protection of the hydroxyl groups on the arabinose ring followed by benzyl ether formation. The benzyl groups are then removed to yield the final product.", "Starting Materials": [ "L-arabinose", "Benzyl chloride", "Sodium hydroxide", "Methanol", "Acetic anhydride", "Pyridine", "Hydrochloric acid", "Sodium bicarbonate", "Diethyl ether" ], "Reaction": [ "L-arabinose is reacted with acetic anhydride and pyridine to form the acetylated derivative.", "The acetylated derivative is then reacted with benzyl chloride and sodium hydroxide to form the benzyl ether derivative.", "The benzyl groups are removed using hydrogenation with palladium on carbon catalyst in methanol.", "The product is then purified using hydrochloric acid and sodium bicarbonate followed by extraction with diethyl ether." ] } | |
| 77943-33-0 | |
Molecular Formula |
C26H28O5 |
Molecular Weight |
420.5 g/mol |
IUPAC Name |
(2R,3R,4S,5R)-3,4,5-tris(phenylmethoxy)oxan-2-ol |
InChI |
InChI=1S/C26H28O5/c27-26-25(30-18-22-14-8-3-9-15-22)24(29-17-21-12-6-2-7-13-21)23(19-31-26)28-16-20-10-4-1-5-11-20/h1-15,23-27H,16-19H2/t23-,24+,25-,26-/m1/s1 |
InChI Key |
HTSKDJMXBBFKKG-XDZVQPMWSA-N |
Isomeric SMILES |
C1[C@H]([C@@H]([C@H]([C@@H](O1)O)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 |
SMILES |
C1C(C(C(C(O1)O)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 |
Canonical SMILES |
C1C(C(C(C(O1)O)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




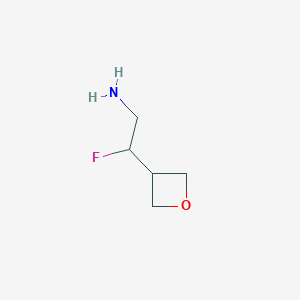
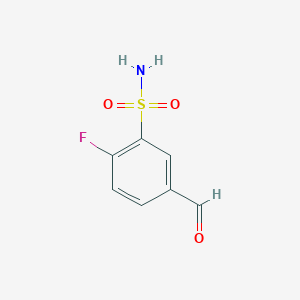
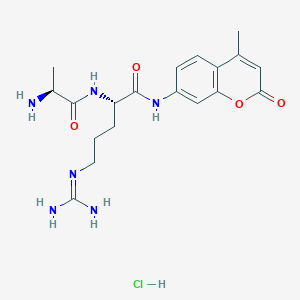
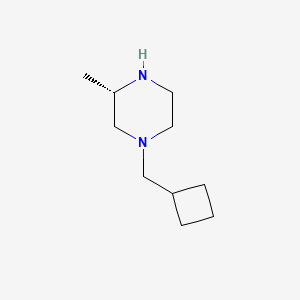
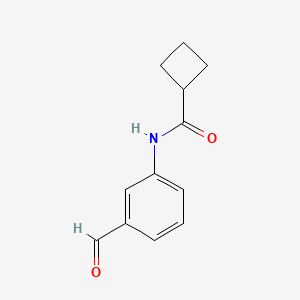
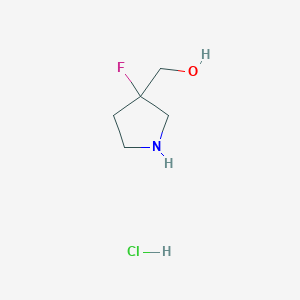

![2-tert-Butyl 8-methyl 5-(2-tert-butoxy-2-oxoethyl)-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole-2,8-dicarboxylate](/img/structure/B1448248.png)


